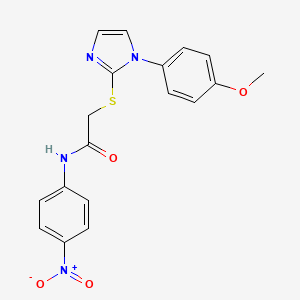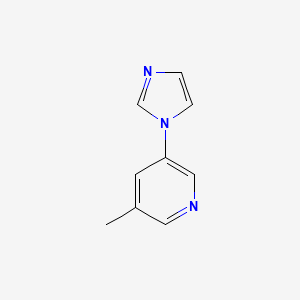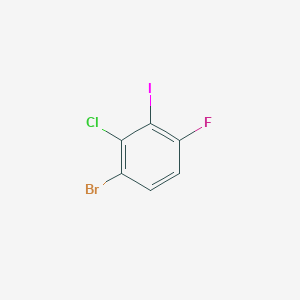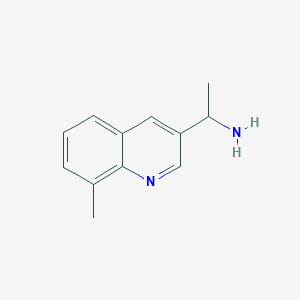
1-(8-Methyl-3-quinolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Methyl-3-quinolyl)ethanamine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is categorized under the class of amines .
Synthesis Analysis
The synthesis of 1-(8-Methyl-3-quinolyl)ethanamine and its analogues has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 1-(8-Methyl-3-quinolyl)ethanamine consists of a quinoline ring, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving 1-(8-Methyl-3-quinolyl)ethanamine are primarily associated with its synthesis. For instance, the Skraup/Doebner–von Miller quinoline synthesis involves the reaction of aniline and glycerine in the presence of a strong acid and an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(8-Methyl-3-quinolyl)ethanamine include a predicted density of 1.093±0.06 g/cm3 and a predicted boiling point of 335.0±27.0 °C .Scientific Research Applications
1. Ligand Synthesis and Complex Formation
- Chiral, Conformationally Mobile Tripodal Ligands: A study by Canary et al. (1998) describes the synthesis of ligands, including variants structurally similar to "1-(8-Methyl-3-quinolyl)ethanamine," used to form chiral complexes with ZnII and CuII salts. These complexes are significant in understanding spatial arrangements in chemistry, particularly with a propeller-like structure influenced by substituents (Canary et al., 1998).
2. Biochemistry and Molecular Interactions
- Calcium Indicators and Buffers: Tsien (1980) developed a new family of high-affinity buffers and optical indicators for Ca2+, using compounds structurally related to "1-(8-Methyl-3-quinolyl)ethanamine." These compounds have high selectivity for Ca2+ over Mg2+, crucial in biological studies (Tsien, 1980).
3. Anticancer Research
- Luminescent Probes and Anticancer Activity: A study by Kitanovic et al. (2014) discusses a ReI bisquinoline complex related to "1-(8-Methyl-3-quinolyl)ethanamine," examining its luminescent properties and anticancer activity. It highlights how such compounds can target mitochondria in cancer cells (Kitanovic et al., 2014).
4. Material Science and Electroluminescence
- Methyl Substitution Effects on Chelates: A study by Sapochak et al. (2001) investigates the effects of systematic methyl substitution on metal chelates related to "1-(8-Methyl-3-quinolyl)ethanamine" in electroluminescence devices. These findings are crucial in understanding material properties for optimum device performance (Sapochak et al., 2001).
5. Organic Synthesis and Catalysis
- Catalyzed Arylation of Naphthylamides: Research by Huang et al. (2013) on the palladium(II)-catalyzed arylation of naphthylamides, using a bidentate system including quinolinamide, offers insights into regioselective transformations in organic synthesis (Huang et al., 2013).
6. DNA Interactions and Biological Activity
- Quinoxalines in Anticancer and Anti-tuberculosis Activity: Waring et al. (2002) explored 2,3-bifunctionalized quinoxalines, similar in structure to "1-(8-Methyl-3-quinolyl)ethanamine," for their interactions with DNA and evaluated their anticancer, anti-tuberculosis, and antifungal activities (Waring et al., 2002).
7. Fluorescent Labeling and Biological Applications
- In Situ Fluorescent Labeling: Ma et al. (2001) designed a fluorescent labeling probe for methylamine, demonstrating applications in biological and chemical detection (Ma et al., 2001).
Future Directions
Quinoline and its derivatives, including 1-(8-Methyl-3-quinolyl)ethanamine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on further exploring the synthesis, functionalization, and potential biological and pharmaceutical activities of these compounds .
properties
IUPAC Name |
1-(8-methylquinolin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-4-3-5-10-6-11(9(2)13)7-14-12(8)10/h3-7,9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVFBAGZEYFMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methyl-3-quinolyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
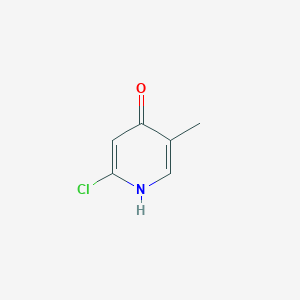
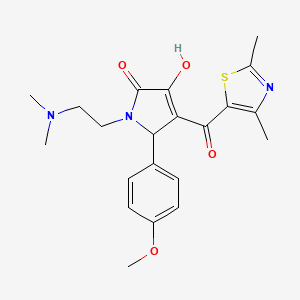
![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)
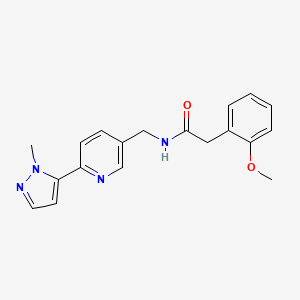
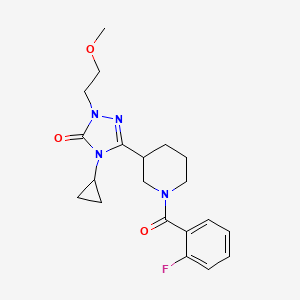
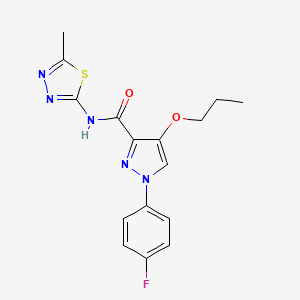
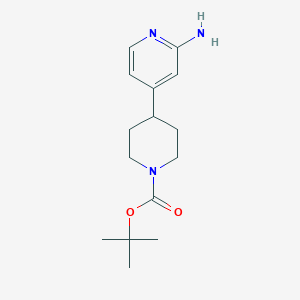
![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)
